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Introduction
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-

carboxylic acid, also known as isonipecotic acid.[1] The piperidine scaffold is a crucial structural

motif found in numerous pharmaceutical agents across a wide range of therapeutic areas,

including neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted

analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the

central nervous system, and acts as a partial agonist at the GABA-A receptor.[1][2] The

substitution at the nitrogen atom of the piperidine ring is a common medicinal chemistry

strategy used to modulate pharmacological properties such as receptor affinity, selectivity, and

pharmacokinetic profiles.[1]

This technical guide serves as a foundational resource for researchers, scientists, and drug

development professionals. It provides a comprehensive overview of the core physicochemical

properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. Due to the limited

publicly available experimental data for this specific molecule, this guide synthesizes predicted

values from established computational models with detailed, field-proven experimental

protocols for their validation. Understanding these properties is critical for predicting a
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compound's absorption, distribution, metabolism, and excretion (ADME) profile, which

ultimately influences its bioavailability and therapeutic efficacy.[3]

Core Physicochemical Profile
The following table summarizes the key physicochemical identifiers and properties of 1-
(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. The data presented is a consolidation of

information from chemical databases and computational predictions.

Property Value Data Source

CAS Number 147636-33-7 [4][5]

Molecular Formula C₁₂H₁₉NO₃ [5]

Molecular Weight 225.28 g/mol [6]

Melting Point 185-195 °C Predicted[7]

Boiling Point 358.5 ± 37.0 °C at 760 mmHg Predicted[7]

Aqueous Solubility 2.5 g/L Predicted[7]

pKa (Acidic) ~4.8 (Carboxylic Acid) Predicted[7]

pKa (Basic) ~9.5 (Piperidine Nitrogen) Predicted[7]

LogP 1.4 - 2.3 Computed/Predicted[6][7]

Detailed Physicochemical Analysis
Acidity, Basicity, and pH-Dependent Behavior (pKa)
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is an amphoteric molecule, containing

both a weakly acidic functional group (carboxylic acid) and a weakly basic functional group (the

tertiary amine of the piperidine ring).

Acidic pKa (~4.8): The predicted pKa of approximately 4.8 is characteristic of the carboxylic

acid moiety.[7] At a pH below this value, the carboxyl group will be predominantly in its

protonated, neutral form (-COOH). At a pH above 4.8, it will be deprotonated to its anionic

carboxylate form (-COO⁻).
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Basic pKa (~9.5): The predicted pKa of approximately 9.5 corresponds to the equilibrium of

the protonated piperidinium ion.[7] At a pH below 9.5, the piperidine nitrogen will be

protonated, carrying a positive charge. Above this pH, it will be in its neutral, free base form.

The interplay of these two pKa values is critical for understanding the compound's solubility. It

will exhibit its lowest aqueous solubility at its isoelectric point and will become more soluble in

acidic (pH < 4) or basic (pH > 10) solutions.

Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity,

which heavily influences its ability to cross biological membranes. The predicted LogP values

for this compound range from approximately 1.4 to 2.3, indicating moderate lipophilicity.[6][7]

The presence of the non-polar cyclopentyl group significantly increases the lipophilicity

compared to the parent compound, isonipecotic acid. This moderate LogP value suggests a

potential for good oral absorption and cell membrane permeability, key characteristics for drug

candidates.

Solubility
Solubility is a critical property that affects a drug's formulation and bioavailability.[3] The

predicted aqueous solubility for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is 2.5

g/L.[7] This limited but significant solubility is a balance between the polar carboxylic acid and

amide functionalities, which can form hydrogen bonds with water, and the non-polar cyclopentyl

and piperidine ring structures.[8] As noted previously, the solubility of this compound is highly

dependent on pH.

Structural Characterization and Spectroscopic
Analysis
While specific experimental spectra for this compound are not widely published, its structure

allows for the prediction of key features based on established principles of spectroscopic

analysis for related piperidine derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different proton environments. The protons on the cyclopentyl ring would appear as a

series of multiplets in the aliphatic region. The protons on the piperidine ring would also

appear as multiplets, with those adjacent to the nitrogen atom shifted downfield.[11][12]

¹³C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals. Key

signals would include two downfield resonances for the carbonyl carbons of the amide and

the carboxylic acid. The remaining signals would be in the aliphatic region, corresponding to

the carbons of the piperidine and cyclopentyl rings.[13]

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the

structure of piperidine alkaloids and their derivatives.[10][14]

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to

show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.

Fragmentation Pattern: Common fragmentation pathways for N-acylpiperidines involve the

cleavage of the N-acyl bond. Collision-induced dissociation (CID) experiments would likely

reveal characteristic fragment ions corresponding to the loss of the cyclopentylcarbonyl

group or fragmentation within the piperidine ring structure.[10]

Experimental Protocols
The following sections provide standardized, detailed methodologies for the experimental

determination of key physicochemical properties. These protocols are designed to be self-

validating and are based on established best practices in the pharmaceutical sciences.

Protocol for Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity

of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C,

while impurities lead to a depressed and broadened melting range.[15]

Methodology:
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Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a

powder.[16] The open end of a capillary tube is pressed into the powder, and the tube is

tapped gently to pack 2-3 mm of the sample into the sealed bottom.[16][17]

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a

Mel-Temp or DigiMelt).[16][17]

Approximate Determination: A rapid heating run (5-10 °C/minute) is performed to quickly

determine an approximate melting range.[16]

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the

approximate melting point.[16] A fresh sample is inserted, and the temperature is increased

slowly, at a rate of ~2 °C/minute, through the expected melting range.[16]

Data Recording: The temperature at which the first crystal begins to liquefy and the

temperature at which the last crystal melts are recorded. This range is the compound's

melting point.[16]

Sample Preparation Measurement Data Analysis
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Caption: Workflow for Melting Point Determination.

Protocol for Equilibrium Aqueous Solubility
Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility.[18] It

measures the concentration of a saturated solution when the dissolved solute is in equilibrium

with the excess solid material.

Methodology:
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Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant

pH values (e.g., pH 1.2, 4.5, and 6.8).[18]

Sample Addition: Add an excess amount of the solid compound to a vial containing a known

volume of the buffer solution. This ensures that a saturated solution will be formed.[19]

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a

temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).

[18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is

reached.[18][19] To confirm equilibrium, samples can be taken at different time points (e.g.,

24, 48, 72 hours) until the concentration plateaus.[18]

Phase Separation: After equilibration, separate the undissolved solid from the solution. This

is typically achieved by centrifugation followed by filtration of the supernatant through a

suitable filter (e.g., 0.22 µm PVDF).[19]

Quantification: Accurately dilute the clear, filtered supernatant with an appropriate solvent.

Analyze the concentration of the dissolved compound using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

[19]

Calculation: The equilibrium solubility is calculated from the measured concentration of the

saturated solution. The lowest solubility measured across the pH range of 1.2-6.8 is used for

classification purposes like the Biopharmaceutics Classification System (BCS).[18]
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Caption: Workflow for Shake-Flask Solubility Assay.
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Conclusion
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a moderately lipophilic, amphoteric

compound with limited but significant predicted aqueous solubility. Its structural relationship to

isonipecotic acid suggests potential applications in neurological research and drug

development. The physicochemical data presented in this guide, though largely predictive,

provides a strong foundation for further investigation. The detailed experimental protocols offer

a clear pathway for researchers to validate these properties, enabling informed decisions in

formulation development, ADME screening, and the overall progression of research and

development activities involving this molecule.

References
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular
Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl
Piperidine. Optica Publishing Group.
Equilibrium Solubility Assays Protocol. AxisPharm.
Annex 4. World Health Organization (WHO).
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915.
PubChem.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund
University Publications.
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Piperidine - Wikipedia. Wikipedia.
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9.
Piperidine and N-methylpiperidine | Journal of the American Chemical Society. American
Chemical Society.
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of
Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
Royal Society of Chemistry.
Synthesis and identification of a carboxylic acid. YouTube.
Melting point determination. University of Calgary.
Izomeric name is not commonly used | Solubility of Things. Solubility of Things.
Exp 1 - Melting Points. University of Missouri–St. Louis.
Experiment 1 - Melting Points. Truman State University.
experiment (1) determination of melting points. University of Technology, Iraq.
Piperidine, 1-acetyl- - the NIST WebBook. NIST.
2-Acetylpiperidine - the NIST WebBook. NIST.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b125185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS No.147636-33-7 | 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. 960
Chemical Network.
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity
as acetylcholinesterase inhibitors. PubMed.
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity
as acetylcholinesterase inhibitors | Request PDF. ResearchGate.
1-Acetylpiperidine | C7H13NO | CID 12058. PubChem - NIH.
[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-
dimethylethyl) ester. Organic Syntheses Procedure. Available at:
http://www.orgsyn.org/demo.aspx?prep=v81p0232
4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. PubChem.
4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2
| CID 19259. PubChem.
Isonipecotic acid - Wikipedia. Wikipedia.
Synthesis of pyridine-4-carboxylic acid. PrepChem.com.
CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic
acid and 4-piperidinecarboxylic acid. Google Patents.
(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

3. pdf.benchchem.com [pdf.benchchem.com]

4. 1-(CYCLOPENTYLCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID | 147636-33-7
[m.chemicalbook.com]

5. 1-(CYCLOPENTYLCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID [147636-33-7] | King-
Pharm [king-pharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b125185?utm_src=pdf-body
https://www.benchchem.com/product/b125185?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/1289/An_In_depth_Technical_Guide_on_1_Cyclopentylpiperidine_4_carboxylic_acid_Synthesis_Potential_Pharmacology_and_Comparative_Analysis.pdf
https://en.wikipedia.org/wiki/Isonipecotic_acid
https://pdf.benchchem.com/1424/Application_Notes_and_Protocols_for_Determining_the_Solubility_of_Novel_Compounds.pdf
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB8389484.htm
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB8389484.htm
https://king-pharm.com/product/product?productname=cyclopentylcarbonyl-piperidine-carboxylic&casno=147636-33-7
https://king-pharm.com/product/product?productname=cyclopentylcarbonyl-piperidine-carboxylic&casno=147636-33-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 147636-33-7(1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid) | Kuujia.com
[kuujia.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. solubilityofthings.com [solubilityofthings.com]

9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular
Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl
Piperidine [opg.optica.org]

10. Mass spectrometry for characterization of homologous piperidine alkaloids and their
activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Piperidine - Wikipedia [en.wikipedia.org]

12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

13. pubs.acs.org [pubs.acs.org]

14. researchgate.net [researchgate.net]

15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

16. community.wvu.edu [community.wvu.edu]

17. jan.ucc.nau.edu [jan.ucc.nau.edu]

18. who.int [who.int]

19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

To cite this document: BenchChem. [Physicochemical properties of 1-
(Cyclopentylcarbonyl)piperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b125185#physicochemical-properties-of-
1-cyclopentylcarbonyl-piperidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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